molecular formula C8H10S2 B13060560 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol

Cat. No.: B13060560
M. Wt: 170.3 g/mol
InChI Key: RRKKBFDAGRFMGL-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is an organic compound with the molecular formula C8H10S. It is a derivative of benzothiophene, characterized by the presence of a thiol group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol typically involves the condensation of amino carboxyalkyl derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base. This Schiff base can then form a series of copper (II) complexes . Another method involves the reaction of ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 3-iminobutyronitrile, resulting in the formation of hydrazone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes in industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit enzymes like pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are involved in metabolic pathways associated with cancer cell proliferation . The compound’s thiol group plays a crucial role in these interactions, forming covalent bonds with the active sites of the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene: Lacks the thiol group, resulting in different chemical properties and reactivity.

    Benzothiophene: A simpler structure without the tetrahydro modification, leading to distinct electronic and steric characteristics.

    Thiophene: A five-membered ring structure with sulfur, differing significantly in terms of reactivity and applications.

Uniqueness

4,5,6,7-Tetrahydro-1-benzothiophene-4-thiol is unique due to the presence of both the tetrahydro modification and the thiol group. This combination imparts specific chemical properties, such as increased nucleophilicity and the ability to form stable complexes with metals, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H10S2

Molecular Weight

170.3 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1-benzothiophene-4-thiol

InChI

InChI=1S/C8H10S2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7,9H,1-3H2

InChI Key

RRKKBFDAGRFMGL-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC=C2)S

Origin of Product

United States

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